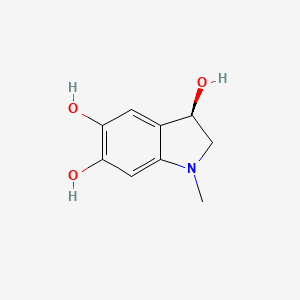

(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-methyl-2,3-dihydroindole-3,5,6-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHYBIYGSXQYDM-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C2=CC(=C(C=C21)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00809656 | |

| Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62322-82-1 | |

| Record name | (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00809656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3r 1 Methyl 2,3 Dihydro 1h Indole 3,5,6 Triol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

No specific ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY), have been reported for (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol. Such data would be essential for the unambiguous assignment of its proton and carbon signals and for a detailed analysis of its three-dimensional structure in solution, including the conformation of the dihydropyrrole ring and the relative orientation of the substituents.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Pathway Analysis

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for the elucidation of fragmentation pathways, are not available for this compound. This information would be critical for confirming its molecular formula and for establishing a characteristic "molecular fingerprint" that could be used for its identification in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

There are no published reports on the single-crystal X-ray diffraction analysis of this compound or its derivatives. Consequently, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, are not known.

Chiroptical Spectroscopy (CD/ORD) for Confirmation of Absolute Configuration

Experimental data from chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy have not been documented for this specific enantiomer. Such data, often in conjunction with quantum chemical calculations, are vital for the unambiguous confirmation of the (3R) absolute configuration at the chiral center.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Specific infrared (IR) and Raman spectra for this compound are not present in the accessible scientific literature. These vibrational spectra would provide valuable information regarding the characteristic frequencies of its functional groups, such as the hydroxyl and amine moieties, and could offer insights into hydrogen bonding patterns in different states of matter.

Theoretical and Computational Studies on 3r 1 Methyl 2,3 Dihydro 1h Indole 3,5,6 Triol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. These methods can provide insights into molecular geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often used to determine the optimized molecular geometry and to calculate the total energy of a system. For (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, a DFT study would typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation. The output would provide the most stable three-dimensional arrangement of the atoms in the molecule and its electronic energy.

Table 1: Hypothetical DFT Output for this compound

| Parameter | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Bond Lengths (Å) | Data not available |

Note: This table is illustrative. No specific DFT data for this compound was found.

Prediction of Spectroscopic Properties (NMR, UV-Vis)

Computational methods can predict spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations would provide theoretical chemical shifts for each nucleus in this compound, which could be compared with experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peaks |

|---|---|

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

Note: This table is illustrative. No specific predicted spectroscopic data for this compound was found.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules.

Conformational Analysis and Stability

Conformational analysis of this compound would involve exploring its different spatial arrangements (conformers) and their relative energies. This can be achieved through systematic or stochastic conformational searches. Molecular dynamics (MD) simulations could then be used to study the stability of the lowest energy conformers and the transitions between them over time, providing a picture of the molecule's flexibility.

Ligand-Target Interaction Prediction (excluding clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be performed to predict its binding mode and affinity to various biological targets (e.g., enzymes, receptors) at a non-clinical level. These studies would provide information on potential intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Table 3: Hypothetical Ligand-Target Interaction Data for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Note: This table is illustrative. No specific ligand-target interaction prediction data for this compound was found.

Retrosynthetic Analysis and Pathway Prediction via Computational Tools

Computational tools can assist in the design of synthetic routes to a target molecule. Retrosynthetic analysis software can propose disconnections of the target molecule into simpler, commercially available starting materials. These programs utilize databases of chemical reactions and synthetic strategies to suggest potential synthetic pathways. For this compound, such tools could propose various routes for its synthesis, which could then be evaluated for feasibility in a laboratory setting. However, no specific computational retrosynthetic analysis for this compound has been published.

Potential Research Applications of 3r 1 Methyl 2,3 Dihydro 1h Indole 3,5,6 Triol

Use as a Chemical Probe for Elucidating Biological Pathways

(3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol serves as a valuable chemical probe, particularly in the study of catecholamine metabolism and its associated biological pathways. It is recognized as an oxidation product of adrenaline (epinephrine), forming from the rearrangement of adrenochrome. unipd.it The study of adrenolutin and its formation can provide insights into the non-enzymatic oxidative pathways of catecholamines, which are crucial in understanding conditions associated with heightened sympathetic activity and oxidative stress. unipd.itnih.gov

The autooxidation of adrenolutin itself is a significant area of investigation. This process leads to the generation of reactive radical species, including carbon-centered and peroxy radicals. tandfonline.com The detection of these reactive intermediates suggests that adrenolutin can be used to probe the biochemical mechanisms of toxicity related to catecholamine metabolism. tandfonline.com By studying the interactions of these radicals with biological systems, researchers can elucidate the downstream effects of oxidative stress and its role in various pathologies.

Furthermore, the involvement of adrenolutin in the broader context of melanin (B1238610) biosynthesis is an area of interest. mdpi.com As a dihydroxyindole derivative, its formation and subsequent reactions are relevant to understanding the complex processes of melanogenesis. unipd.it The study of adrenolutin can help in mapping the intricate steps of this pathway and identifying potential points of regulation or dysregulation.

| Research Area | Biological Pathway Investigated | Role of this compound |

| Neurobiology | Catecholamine Oxidation | Intermediate in the oxidative degradation of adrenaline |

| Toxicology | Oxidative Stress | Generator of reactive oxygen species through autooxidation |

| Biochemistry | Melanogenesis | Potential intermediate in the formation of melanin polymers |

Application as a Chiral Building Block in Complex Organic Synthesis

The defined stereochemistry of this compound makes it a potentially valuable chiral building block, or synthon, for the enantioselective synthesis of more complex molecules. Chiral indole (B1671886) derivatives are prevalent scaffolds in a wide array of pharmaceutically active compounds and natural products. researchgate.net The asymmetric synthesis of these molecules often relies on the use of chiral starting materials to control the stereochemical outcome of the reaction sequence.

While specific examples of the use of this compound as a chiral building block are not extensively documented in current literature, its structural features present several possibilities. The hydroxyl groups on the benzene (B151609) ring and the chiral center at the 3-position offer multiple points for chemical modification. These functional groups can be selectively protected or activated to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the vicinal diol on the aromatic ring could be used to direct ortho-metalation reactions or to form chiral ligands for asymmetric catalysis.

The synthesis of unnatural α-amino acid derivatives, which are important in peptide-based drug discovery, often utilizes chiral starting materials. nih.gov The indole nucleus of this compound could potentially be incorporated into such structures, imparting specific conformational constraints. The development of synthetic routes utilizing this chiral indole derivative could provide access to novel classes of compounds with unique biological activities. nih.gov

| Potential Synthetic Transformation | Resulting Structural Motif | Potential Application |

| Functional Group Manipulation | Protected or activated indole core | Intermediate for multi-step synthesis |

| Asymmetric Catalysis | Chiral ligand synthesis | Enantioselective transformations |

| Incorporation into Peptides | Constrained peptide mimics | Drug discovery and development |

Development of Analytical Standards for Related Biological Molecules

The development of reliable analytical methods is crucial for studying the metabolism and biological effects of catecholamines and their derivatives. This compound can serve as an essential analytical standard for the accurate quantification of its presence in biological samples. Its stability in comparison to its precursor, adrenochrome, makes it a more suitable analyte for measurement in plasma and other biological matrices. orthomolecular.org

High-performance liquid chromatography (HPLC) coupled with ultraviolet/visible (UV/VIS) and electrochemical (EC) detection has been described for the analysis of adrenolutin. tandfonline.com The use of a purified standard of this compound is imperative for the calibration of these analytical instruments and the validation of the methods. This ensures the accuracy and reproducibility of measurements, which is critical when correlating the levels of this metabolite with physiological or pathological states.

Furthermore, the availability of a well-characterized standard of this compound is important for the identification of its various transformation products. The autooxidation of adrenolutin can lead to a complex mixture of compounds, and a pure standard is necessary for chromatographic peak identification and for studying the kinetics of these degradation pathways. tandfonline.com This is particularly relevant in the context of toxicology and drug metabolism studies where the identification of all metabolites is a key objective.

| Analytical Technique | Purpose of Standard | Importance in Research |

| HPLC-UV/VIS | Calibration and Quantification | Accurate measurement in biological fluids |

| HPLC-EC | Method Validation | Ensuring reliability of analytical data |

| Mass Spectrometry | Identification of Metabolites | Characterizing degradation and metabolic pathways |

Future Research Directions and Challenges

Development of Novel Stereoselective and Sustainable Synthetic Routes

The precise three-dimensional structure of (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol, specifically its (3R) stereochemistry, is critical for its biological function. A primary challenge in its production is the development of synthetic methods that can reliably produce this specific stereoisomer in high yield and purity. nih.govnih.gov Traditional synthetic routes for indole-based compounds often involve harsh conditions, toxic solvents, and multi-step processes that are not environmentally friendly. nih.gov

Future research must focus on innovative, sustainable, and stereoselective synthetic strategies. Green chemistry principles are becoming central to modern pharmaceutical synthesis, emphasizing the use of safer solvents, reduced energy consumption, and minimized waste. nih.govtandfonline.com Promising avenues include the use of microwave-assisted synthesis to accelerate reactions tandfonline.comtandfonline.com, the development of multicomponent reactions that build complex molecules in a single step rsc.org, and the application of novel, recyclable catalysts such as magnetic nanoparticles. researchgate.net A significant hurdle specific to the dihydroindole scaffold is its inherent instability and tendency to oxidize to the more stable aromatic indole (B1671886) form. nih.gov Therefore, future synthetic methods must not only be stereoselective and sustainable but also mild enough to preserve the 2,3-dihydro structure. The development of robust, scalable, and cost-effective syntheses is paramount for enabling further research and potential commercialization.

| Synthetic Approach | Key Advantages | Future Research Focus & Challenges | Relevant Compound Classes |

|---|---|---|---|

| Asymmetric Catalysis | High stereoselectivity for specific enantiomers (e.g., 3R). | Developing cost-effective and robust catalysts; ensuring scalability. | Chiral Dihydroindoles, Hydroindoles |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. tandfonline.comtandfonline.com | Optimizing conditions to prevent degradation and oxidation of the dihydroindole ring. | Indole Derivatives, Spiro[indole-thiazolidines] |

| Multicomponent Reactions (MCRs) | High efficiency (multiple bonds formed in one pot), reduced waste. rsc.org | Designing new MCRs that incorporate the specific functionalities of the target molecule. | Indole-2-carboxamides |

| Green Catalysis (e.g., Magnetic Nanoparticles) | Environmentally friendly, catalyst recyclability, mild reaction conditions. researchgate.net | Ensuring catalyst stability and preventing leaching; broadening substrate scope. | Indole-based Molecular Hybrids |

| Transition-Metal-Free Synthesis | Avoids toxic and expensive heavy metal catalysts, simplifying purification. | Discovering new reaction pathways with high efficiency and selectivity. | N-substituted 2,3-dihydroindoles |

In-depth Mechanistic Understanding of Molecular Interactions

To fully harness the therapeutic potential of this compound, a profound understanding of its molecular interactions with biological targets is essential. Identifying the specific proteins, enzymes, or receptors with which it binds and elucidating the precise mechanism of this interaction are critical future challenges. This knowledge is fundamental to explaining its biological effects and for rationally designing improved versions of the molecule.

A combination of advanced experimental and computational techniques will be required. Experimental methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of the binding mode. nih.gov Biophysical techniques, including Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), are vital for quantifying the binding affinity and kinetics of the interaction. mdpi.com

Complementing these experimental approaches, computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable. springernature.com Docking can predict the preferred orientation of the compound when bound to a protein target, while MD simulations can reveal the dynamic behavior and stability of the compound-protein complex over time, providing insights into the key forces driving the interaction. nih.gov

| Methodology | Type | Information Gained | Future Application & Challenges |

|---|---|---|---|

| X-ray Crystallography | Experimental | High-resolution 3D structure of the compound-target complex. | Requires crystallization of the complex, which can be challenging. |

| NMR Spectroscopy | Experimental | Information on binding site, conformational changes in solution. nih.gov | Typically limited to smaller proteins; can be technically complex. |

| Surface Plasmon Resonance (SPR) | Experimental | Real-time binding kinetics (on- and off-rates) and affinity (KD). mdpi.com | Requires immobilization of the target protein without losing activity. |

| Molecular Docking | Computational | Prediction of binding pose and estimation of binding affinity (scoring). springernature.com | Scoring function accuracy can be a limitation; protein flexibility is often simplified. |

| Molecular Dynamics (MD) Simulations | Computational | Dynamic stability of the complex, role of water, conformational changes. nih.gov | Computationally intensive; accuracy is dependent on the quality of the force field. |

Exploration of Diverse Biological Activities in Non-Clinical Settings

While the dihydroindole scaffold is often associated with neuroprotective and antioxidant properties, the full spectrum of biological activities for this compound remains largely unexplored. nih.govmdpi.comnih.govresearchgate.net A significant future direction is the systematic screening of this compound across a wide range of non-clinical models to uncover novel therapeutic applications.

This exploration should begin with extensive in vitro screening using diverse cell-based assays. For instance, related indole scaffolds have demonstrated potential as anticancer agents by inhibiting tubulin polymerization, as antiviral compounds against Hepatitis C virus (HCV), and as antimalarial agents. nih.govnih.govresearchgate.net Therefore, screening panels should include assays for cytotoxicity against various cancer cell lines, antiviral activity, anti-inflammatory effects, and antimicrobial properties. mdpi.com

| Potential Biological Activity | In Vitro Models | In Vivo Models | Rationale based on Scaffold |

|---|---|---|---|

| Neuroprotection | Neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins (e.g., MPP+). mdpi.com | Mouse models of Parkinson's or Alzheimer's disease. mdpi.com | Indole derivatives are known to possess neuroprotective and antioxidant effects. nih.govnih.gov |

| Anticancer | Panel of human cancer cell lines (e.g., NCI-60); tubulin polymerization assays. nih.gov | Xenograft models in immunocompromised mice. | Some indole derivatives act as potent inhibitors of tubulin assembly. nih.gov |

| Antiviral | Cell-based replicon systems for specific viruses (e.g., HCV). nih.gov | Infection models in relevant animal species. | Dihydroindole scaffolds have shown activity against HCV. nih.gov |

| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7) stimulated with LPS; cytokine release assays. researchgate.net | Rodent models of acute or chronic inflammation (e.g., carrageenan-induced paw edema). | Indoline derivatives can reduce the release of pro-inflammatory cytokines. researchgate.net |

| Antimicrobial | Broth microdilution assays against panels of bacteria and fungi. | Infection models in mice. | Spirooxindoles and other indole derivatives have shown antibacterial activity. mdpi.com |

Advanced Computational Design and Optimization for Dihydroindole Analogues

This compound represents a starting point—a lead compound that can be systematically optimized to enhance its desired properties. A major challenge in drug development is navigating the vast chemical space to identify analogues with improved potency, selectivity, and pharmacokinetic profiles. Advanced computational tools are essential to meet this challenge efficiently. acs.org

Future research will leverage a suite of in silico techniques. Pharmacophore modeling can be used to distill the essential three-dimensional chemical features of the compound that are necessary for its biological activity. nih.govnih.govresearchgate.net This model then serves as a 3D query to search for other molecules with a similar arrangement of features. Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate changes in a molecule's structure with changes in its biological activity. zsmu.edu.uapharmacophorejournal.com These models can predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis.

Furthermore, the fields of Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug design. nih.govresearchgate.net ML algorithms can be trained on large datasets of chemical structures and their biological activities to learn complex patterns. These trained models can then be used for a variety of tasks, including predicting molecular properties, screening virtual libraries, and even generating entirely new molecular structures (de novo design) with desired characteristics. harvard.edumdpi.com These computational strategies enable a more focused and resource-efficient approach to analogue design, accelerating the optimization cycle.

| Computational Technique | Primary Application | Expected Outcome | Key Challenge |

|---|---|---|---|

| Pharmacophore Modeling | Identify key 3D structural features required for activity; virtual screening. nih.govnih.gov | A 3D model of essential interactions; identification of novel scaffolds with similar features. | Requires a set of active compounds or a known target structure. |

| 3D-QSAR | Correlate 3D molecular properties with biological activity to guide optimization. researchgate.netpharmacophorejournal.com | A predictive model that explains how steric and electronic fields influence potency. | Highly dependent on the quality of the molecular alignment. |

| Machine Learning (ML) / AI | Predicting ADMET properties, virtual screening, de novo design of novel analogues. nih.govharvard.edu | Faster screening of large libraries; generation of novel, optimized structures. | Requires large, high-quality datasets for training; model interpretability ("black box" problem). |

| Free Energy Perturbation (FEP) | Accurately predict changes in binding affinity upon small structural modifications. | Quantitative prediction of potency for new analogues before synthesis. | Computationally very expensive, limiting its use to a small number of compounds. |

Q & A

Q. What synthetic methodologies are recommended for preparing (3R)-1-Methyl-2,3-dihydro-1H-indole-3,5,6-triol?

- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems is effective for synthesizing structurally related indole derivatives. For example, 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole was synthesized using CuI as a catalyst, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane) . For chloroethyl-substituted indoles, green chemistry approaches using 1,3,5-trichloro-2,4,6-triazine in acetonitrile at 80°C achieved 91% yield, highlighting solvent and catalyst optimization .

Q. How can NMR spectroscopy validate the structure of (3R)-configured indole derivatives?

- Methodological Answer : Comprehensive 1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC) are critical. For instance, 7-substituted pyrido[2,3-d]pyrimidine derivatives were confirmed using ¹H NMR (δ 6.7–8.2 ppm for aromatic protons) and ¹³C NMR (δ 110–160 ppm for indole carbons) . NOESY experiments can distinguish stereoisomers by spatial correlations between methyl groups and adjacent protons .

Q. What chromatographic techniques are suitable for purifying polar indole derivatives?

- Methodological Answer : Reverse-phase HPLC with acetonitrile/water gradients (e.g., 42–75% acetonitrile over 35 minutes) effectively separates polar analogs. Evaporative light scattering detection (ELSD) or TOF-MS enhances sensitivity for low-UV-absorbing compounds . Flash chromatography using ethyl acetate/hexane mixtures (70:30) is also viable for intermediate purification .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Cu complexes) can enhance stereocontrol. Evidence from pyrrolidine alkaloid synthesis shows that stereoselective reduction with NaBH₄ in methanol yields >95% enantiomeric excess (ee) for specific configurations . Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents can further resolve diastereomers .

Q. What strategies resolve conflicting NMR data in diastereomeric indole derivatives?

- Methodological Answer : Combine 2D NMR (NOESY for spatial proximity) with X-ray crystallography. For example, SHELXL refinement of small-molecule crystals (resolution <1.0 Å) confirmed the absolute configuration of marine sphingoid bases . Time-dependent density functional theory (TD-DFT) calculations for NMR chemical shifts can also validate ambiguous assignments .

Q. How do solvent and annealing conditions affect the stability of (3R)-configured indole derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize indole rings via hydrogen bonding, while annealing at 60–80°C reduces solvent residues. For ZCO/CNT composites, annealing in 1-methyl-2-pyrrolidone increased dielectric constants (ε = 12.5 at 100 Hz) but introduced excess carbon, requiring post-treatment mass spectrometry (HRMS) to verify purity .

Critical Analysis of Contradictions

- Stereochemical Assignments : While NOESY and X-ray crystallography are gold standards, conflicting ¹³C NMR shifts in diastereomers (e.g., 4-hydroxyphenylacetic acid vs. hydroquinone derivatives) may arise from dynamic effects. Temperature-dependent NMR (25–50°C) can mitigate this .

- Yield Optimization : High-yield green chemistry methods (e.g., 91% for chloroethyl-indole ) may introduce impurities undetected by TLC. LC-MS or HRMS is essential for validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.